molecular formula C13H17BrN2O2 B2498923 tert-butyl N-[(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropyl]carbamate CAS No. 918305-73-4

tert-butyl N-[(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropyl]carbamate

Cat. No.: B2498923
CAS No.: 918305-73-4
M. Wt: 313.195
InChI Key: JHMPRBHRNWAIBF-VHSXEESVSA-N
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Description

Tert-butyl N-[(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropyl]carbamate: is a chemical compound with the molecular formula C13H17BrN2O2 and a molecular weight of 313.19 g/mol . This compound features a cyclopropyl group attached to a bromopyridine ring, which is further modified with a tert-butyl carbamate group

Mechanism of Action

Mode of Action

The mode of action of tert-butyl N-[(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropyl]carbamate is currently unknown . The compound’s interaction with its targets and any resulting changes would require further investigation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropyl]carbamate typically involves multiple steps, starting with the preparation of the cyclopropylamine derivative and subsequent bromination[_{{{CITATION{{{2{tert-Butyl N- [ (1S,2R)-rel-2- (6-bromopyridin-3-yl)cyclopropyl ...](https://www.sigmaaldrich.com/US/en/product/achemblock/advh7f37e0a9?context=bbe)[{{{CITATION{{{1{this compound](https://www.chemscene.com/918305-73-4.html). The reaction conditions often require the use of strong bases and brominating agents under controlled temperatures to ensure the formation of the desired product[{{{CITATION{{{2{tert-Butyl N- (1S,2R)-rel-2- (6-bromopyridin-3-yl)cyclopropyl ...[{{{CITATION{{{_1{this compound](https://www.chemscene.com/918305-73-4.html).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity[_{{{CITATION{{{2{tert-Butyl N- (1S,2R)-rel-2- (6-bromopyridin-3-yl)cyclopropyl ...[{{{CITATION{{{_1{this compound](https://www.chemscene.com/918305-73-4.html). The process would be designed to minimize by-products and ensure the safety and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the cyclopropyl group to its corresponding ketone or carboxylic acid derivatives.

  • Reduction: : Reduction of the bromopyridine ring to introduce different functional groups.

  • Substitution: : Replacement of the bromine atom with other nucleophiles to form new derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Cyclopropyl ketone or carboxylic acid derivatives.

  • Reduction: : Reduced bromopyridine derivatives.

  • Substitution: : Various substituted pyridine derivatives.

Scientific Research Applications

Tert-butyl N-[(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropyl]carbamate: has several applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Studied for its potential biological activity and interactions with various biomolecules.

  • Medicine: : Investigated for its therapeutic potential in drug discovery and development.

  • Industry: : Employed in the development of new materials and chemical processes.

Comparison with Similar Compounds

Tert-butyl N-[(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropyl]carbamate: can be compared with other similar compounds, such as:

  • Tert-butyl N-[(1S,2R)-rel-2-(6-chloropyridin-3-yl)cyclopropyl]carbamate

  • Tert-butyl N-[(1S,2R)-rel-2-(6-fluoropyridin-3-yl)cyclopropyl]carbamate

  • Tert-butyl N-[(1S,2R)-rel-2-(6-iodopyridin-3-yl)cyclopropyl]carbamate

These compounds differ in the halogen atom attached to the pyridine ring, which can influence their reactivity and biological activity

Properties

IUPAC Name

tert-butyl N-[(1S,2R)-2-(6-bromopyridin-3-yl)cyclopropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-10-6-9(10)8-4-5-11(14)15-7-8/h4-5,7,9-10H,6H2,1-3H3,(H,16,17)/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMPRBHRNWAIBF-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C2=CN=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@@H]1C2=CN=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918305-73-4
Record name rac-tert-butyl N-[(1R,2S)-2-(6-bromopyridin-3-yl)cyclopropyl]carbamate
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